O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate
Description
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is a thiocarbamate derivative characterized by a 3,5-dimethylphenyl group attached to a carbamothioate backbone. This compound is commercially available as a specialty chemical, often used in organic synthesis and agrochemical research . Its structure features a sulfur atom replacing the oxygen in the carbonyl group of traditional carbamates, which may enhance lipophilicity and alter biological activity.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
O-methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-8-5-9(2)7-10(6-8)12(3)11(14)13-4/h5-7H,1-4H3 |
InChI Key |
XFKHNXHCJOPURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=S)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dimethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .
Industrial Production Methods
For large-scale production, the synthesis can be carried out using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines or metal complexes can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting neurological disorders.
Mechanism of Action
The mechanism of action of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, preventing it from catalyzing its normal reaction. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3,5-dimethylphenyl moiety is a common feature in several agrochemicals, influencing both physical and biological properties. Key structural analogs include:
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure : Carboxamide derivative with a hydroxynaphthalene backbone.
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) due to electron-withdrawing substituents enhancing interaction with photosystem II .
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
- Structure : Acetamide derivative with trichloromethyl and 3,5-dimethylphenyl groups.
- Crystallography : Crystal structures reveal that meta-substituents influence molecular packing. The 3,5-dimethylphenyl variant exhibits two molecules per asymmetric unit, suggesting unique intermolecular interactions .
- Comparison : The carbamothioate’s thioester group may confer greater hydrolytic stability than the acetamide’s ester linkage.
N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide
- Structure : Sulfonamide with dual methyl groups on both aromatic rings.
- Geometry : The 3,5-dimethylphenyl ring tilts 82.1° relative to the sulfonamide ring, affecting molecular conformation and hydrogen-bonding patterns .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
